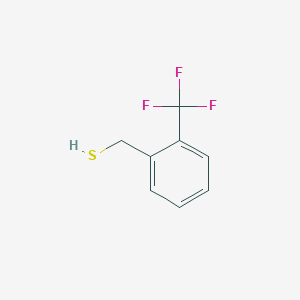

2-(Trifluoromethyl)phenylmethanethiol

Description

Structure

3D Structure

Properties

IUPAC Name |

[2-(trifluoromethyl)phenyl]methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3S/c9-8(10,11)7-4-2-1-3-6(7)5-12/h1-4,12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJNFWVJTLQZDKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375765 | |

| Record name | 2-(trifluoromethyl)phenylmethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26039-98-5 | |

| Record name | 2-(trifluoromethyl)phenylmethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 2-(Trifluoromethyl)phenylmethanethiol from 2-(Trifluoromethyl)benzyl Bromide

Abstract: This technical guide provides a detailed, field-proven methodology for the synthesis of 2-(Trifluoromethyl)phenylmethanethiol, a valuable building block in medicinal chemistry and materials science. The protocol leverages the robust and reliable reaction of 2-(trifluoromethyl)benzyl bromide with thiourea, followed by basic hydrolysis. This approach circumvents the use of highly toxic and malodorous reagents like hydrogen sulfide while ensuring high yields and purity. This document is intended for researchers, chemists, and professionals in drug development, offering in-depth mechanistic insights, a step-by-step experimental protocol, safety guidelines, and data interpretation.

Strategic Overview: The Rationale for the Thiourea Route

The synthesis of thiols from alkyl halides is a fundamental transformation in organic chemistry. While direct nucleophilic substitution with hydrosulfide anions (-SH) is possible, it is often plagued by a significant side reaction: the formation of the corresponding sulfide (R-S-R).[1][2] The initially formed thiol is acidic and can be deprotonated under the reaction conditions, creating a thiolate anion (RS-) which is a potent nucleophile. This thiolate can then react with another molecule of the alkyl halide, leading to the undesired sulfide byproduct and reducing the yield of the target thiol.[2]

To circumvent this issue, the use of thiourea as a sulfur nucleophile is a superior and widely adopted strategy.[1][2] This method proceeds via a stable, isolable intermediate, the S-alkylisothiouronium salt, which effectively "protects" the sulfur from undergoing a second alkylation. Subsequent hydrolysis of this salt under basic conditions cleanly liberates the desired thiol.[1] This two-step, one-pot process is efficient, high-yielding, and avoids the direct handling of volatile and foul-smelling thiols until the final workup stage.[3][4]

Reaction Mechanism

The synthesis unfolds in two distinct mechanistic steps:

-

Sₙ2 Nucleophilic Substitution: The sulfur atom of thiourea, a strong nucleophile, attacks the electrophilic benzylic carbon of 2-(trifluoromethyl)benzyl bromide. This displaces the bromide ion in a classic Sₙ2 reaction to form the stable S-[2-(Trifluoromethyl)benzyl]isothiouronium bromide salt.[5]

-

Base-Mediated Hydrolysis: The isothiouronium salt is then hydrolyzed by a strong base, such as sodium hydroxide. The hydroxide ions attack the central carbon of the isothiouronium group, leading to the formation of the thiolate anion and urea as a byproduct. A final acidification step protonates the thiolate to yield the target this compound.

Caption: Figure 1: Reaction Mechanism

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a standard laboratory scale. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents

| Reagent | CAS No. | Molecular Weight | Quantity (per 10 mmol scale) | Notes |

| 2-(Trifluoromethyl)benzyl bromide | 395-44-8 | 239.03 g/mol | 2.39 g (10.0 mmol) | Corrosive, lachrymator. Handle with extreme care.[6] |

| Thiourea | 62-56-6 | 76.12 g/mol | 0.84 g (11.0 mmol, 1.1 eq) | Toxic, suspected carcinogen.[7][8][9][10] Avoid inhalation of dust. |

| Ethanol (95% or absolute) | 64-17-5 | 46.07 g/mol | 50 mL | Flammable liquid. |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 g/mol | 1.20 g (30.0 mmol, 3.0 eq) | Corrosive.[11][12] Causes severe burns. Prepare solutions by adding pellets slowly to water. |

| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | 36.46 g/mol | ~3 mL | Corrosive. Used for acidification. |

| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | 100 mL | Volatile. Used for extraction. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | ~5 g | Drying agent. |

| Deionized Water | 7732-18-5 | 18.02 g/mol | ~200 mL | Used for preparing solutions and washing. |

Step-by-Step Procedure

Part A: Formation of the S-Alkylisothiouronium Salt

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagent Addition: To the flask, add 2-(trifluoromethyl)benzyl bromide (2.39 g, 10.0 mmol) and thiourea (0.84 g, 11.0 mmol).

-

Solvent Addition: Add 50 mL of 95% ethanol to the flask.

-

Reaction: Heat the mixture to reflux using a heating mantle. The solids should dissolve upon heating. Continue refluxing for 3-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting benzyl bromide spot has disappeared.

Part B: Hydrolysis, Workup, and Purification

-

Basification: Cool the reaction mixture to room temperature. Prepare a solution of sodium hydroxide (1.20 g, 30.0 mmol) in 20 mL of deionized water. Caution: The dissolution is exothermic. Slowly add the NaOH solution to the reaction flask.

-

Hydrolysis: Re-attach the condenser and heat the mixture to reflux for an additional 2-3 hours.

-

Cooling & Neutralization: Cool the mixture in an ice-water bath. In the fume hood, slowly and carefully add concentrated hydrochloric acid dropwise to neutralize the excess base and protonate the thiolate product. Check the pH with litmus paper or a pH meter until it is acidic (pH ~1-2).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 30 mL) and then with a saturated brine solution (1 x 30 mL).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield a colorless, malodorous liquid.

Safety and Hazard Management

Chemical synthesis requires stringent adherence to safety protocols. The reagents used in this procedure possess significant hazards.

-

2-(Trifluoromethyl)benzyl bromide: This compound is corrosive and a lachrymator, causing severe skin burns and eye damage.[6] It should be handled exclusively in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical splash goggles.

-

Thiourea: Thiourea is harmful if swallowed and is a suspected carcinogen and reproductive toxin.[7][8][9][10][13] All handling should be done in a way that avoids generating and inhaling dust.

-

Sodium Hydroxide: NaOH is extremely corrosive and can cause severe chemical burns upon contact with skin or eyes.[11][12][14][15] Always wear gloves and eye protection when handling solid NaOH or its solutions.

-

Product: The final product is a thiol, which is characterized by a strong, unpleasant odor. All workup and handling of the product should be conducted in a well-ventilated fume hood.

Waste Disposal: All chemical waste, including residual solvents and reaction byproducts, must be disposed of according to institutional and local environmental regulations. Halogenated and non-halogenated solvent waste streams should be segregated.

Experimental Workflow Visualization

The entire process, from initial setup to final product analysis, can be summarized in the following workflow diagram.

Caption: Figure 2: Experimental Workflow

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 3. researchgate.net [researchgate.net]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Thiols can be prepared from the reaction of thiourea with an alky... | Study Prep in Pearson+ [pearson.com]

- 6. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]

- 7. Thiourea SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 8. nexchem.co.uk [nexchem.co.uk]

- 9. carlroth.com [carlroth.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. tatachemicals.com [tatachemicals.com]

- 13. chemos.de [chemos.de]

- 14. chemsupply.com.au [chemsupply.com.au]

- 15. chemos.de [chemos.de]

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Trifluoromethyl)phenylmethanethiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)phenylmethanethiol is an organosulfur compound of increasing interest within the fields of medicinal chemistry and materials science. The presence of the trifluoromethyl (CF3) group, a key pharmacophore, can significantly alter a molecule's physicochemical and biological properties.[1] This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed experimental protocols for their determination. Understanding these properties is crucial for its application in drug design, synthesis, and formulation.[1]

The trifluoromethyl group is highly electronegative and lipophilic, which can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets. The thiol group, a versatile functional group, can participate in various chemical transformations, including S-alkylation, and can be crucial for a compound's mechanism of action. This guide will delve into the key physicochemical parameters that govern the behavior of this compound, providing a foundation for its rational use in research and development.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to its application. While experimental data for this compound is not extensively available in the public domain, we can infer some properties from closely related analogs and provide predicted values. The following table summarizes the available and predicted data for this compound and its structural analogs.

| Property | This compound | 3-(Trifluoromethyl)benzyl Mercaptan (Isomer) | Benzyl Mercaptan (Analog) |

| Molecular Formula | C8H7F3S | C8H7F3S[2][3] | C7H8S[4][5][6] |

| Molecular Weight | 192.20 g/mol | 192.20 g/mol [2][3] | 124.21 g/mol [4][5][6] |

| Boiling Point | Not available | 79 °C[2][7] | 194-195 °C[4][8][9] |

| Melting Point | Not available | Not available | -30 °C[4][8][9] |

| pKa (Predicted) | Not available | 9.47 ± 0.25[2][7] | 9.43[8][10] |

| Solubility | Insoluble in water; Soluble in organic solvents (predicted) | Not available | Insoluble in water; soluble in alcohol and ether.[5] |

| Appearance | Not available | Clear liquid[2][7] | Colorless liquid[4][5] |

| Odor | Stench (predicted) | Stench[2][7] | Repulsive, garlic-like[4] |

Experimental Protocols

Accurate determination of physicochemical properties is essential. The following are detailed protocols for determining the pKa and solubility of thiol-containing compounds like this compound.

Determination of pKa by Spectrophotometric Titration

The acidity of the thiol group (pKa) can be determined by monitoring the change in UV-Vis absorbance as a function of pH. The thiolate anion typically has a different absorbance spectrum than the protonated thiol.

Workflow for pKa Determination

Caption: Workflow for pKa determination by spectrophotometric titration.

Step-by-Step Methodology:

-

Prepare a stock solution of this compound in a water-miscible organic solvent, such as DMSO, at a concentration of approximately 10 mM.

-

Prepare a series of buffer solutions covering a pH range from approximately 2 pH units below to 2 pH units above the expected pKa (e.g., pH 7 to 11 for a typical thiol).

-

Prepare the analytical samples by adding a small, constant volume of the stock solution to a fixed volume of each buffer solution. The final concentration of the thiol should be in the micromolar range to ensure sufficient absorbance.

-

Acquire UV-Vis spectra for each sample over a relevant wavelength range (e.g., 200-400 nm).

-

Identify the analytical wavelength , which is the wavelength where the difference in absorbance between the fully protonated and fully deprotonated forms of the thiol is maximal.

-

Measure the absorbance of each sample at the analytical wavelength.

-

Plot the absorbance values as a function of pH.

-

Determine the pKa by fitting the data to the Henderson-Hasselbalch equation or by identifying the pH at which the absorbance is exactly halfway between the absorbance of the fully protonated and fully deprotonated species.

Determination of Aqueous Solubility

The shake-flask method is a classical and reliable technique for determining the solubility of a compound in a specific solvent.

Workflow for Solubility Determination

Caption: Workflow for aqueous solubility determination by the shake-flask method.

Step-by-Step Methodology:

-

Add an excess amount of this compound to a vial containing a known volume of purified water.

-

Seal the vial and place it in a shaker bath maintained at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.

-

Allow the vial to stand at the same constant temperature to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant (the saturated solution) using a syringe fitted with a filter (e.g., 0.22 µm) to remove any undissolved particles.

-

Accurately dilute the filtered sample with a suitable solvent in which the compound is freely soluble (e.g., acetonitrile or methanol).

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Calculate the solubility in the original aqueous solution by taking into account the dilution factor.

Spectroscopic Data and Interpretation

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons and the methylene protons of the thiol group. For comparison, the ¹H NMR spectrum of the related compound, 2-(Trifluoromethyl)benzyl alcohol, in CDCl₃ shows aromatic protons in the range of δ 7.3-7.6 ppm and a singlet for the methylene protons at δ 4.79 ppm.[11] For this compound, the methylene protons adjacent to the sulfur atom would likely appear further upfield.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework. The trifluoromethyl group will cause a characteristic splitting of the carbon signal to which it is attached and will influence the chemical shifts of the aromatic carbons. For example, in a related trifluoromethyl-containing aromatic compound, the carbon of the CF₃ group appears as a quartet.[12]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected absorptions include:

-

S-H stretch: A weak absorption band around 2550-2600 cm⁻¹.

-

C-H stretch (aromatic): Bands above 3000 cm⁻¹.[13]

-

C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.[13]

-

C-F stretch: Strong absorption bands in the 1000-1400 cm⁻¹ region.

The gas-phase IR spectrum of the isomeric 3-(trifluoromethyl)benzyl mercaptan is available and can serve as a reference.[14]

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of benzyl mercaptan shows a prominent molecular ion peak and a base peak corresponding to the tropylium cation (m/z 91).[4] For this compound, a molecular ion peak at m/z 192 would be expected, along with fragmentation patterns influenced by the trifluoromethyl group.

Safety and Handling

This compound is expected to be a hazardous substance. The safety data for the isomeric 3-(trifluoromethyl)benzyl mercaptan indicates that it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2] It is also noted to have a strong, unpleasant odor (stench).[2][7] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Applications in Drug Discovery

The incorporation of a trifluoromethyl group into a molecule is a well-established strategy in drug design to enhance its pharmacological properties. The CF₃ group can improve metabolic stability by blocking sites of enzymatic oxidation, increase lipophilicity to enhance membrane permeability, and modulate the pKa of nearby functional groups, which can affect binding to target proteins.[1]

The thiol group in this compound provides a handle for further chemical modification and can also play a direct role in biological activity, for example, by acting as a nucleophile or by forming disulfide bonds. The combination of the trifluoromethyl and thiol functionalities makes this compound a potentially valuable building block for the synthesis of novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. 3-(TRIFLUOROMETHYL)BENZYL MERCAPTAN | 25697-55-6 [chemicalbook.com]

- 3. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 4. Benzyl mercaptan | C7H8S | CID 7509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. Benzyl mercaptan - Wikipedia [en.wikipedia.org]

- 7. 25697-55-6 CAS MSDS (3-(TRIFLUOROMETHYL)BENZYL MERCAPTAN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. lookchem.com [lookchem.com]

- 9. phenylmethanethiol [stenutz.eu]

- 10. Showing Compound Phenylmethanethiol (FDB000803) - FooDB [foodb.ca]

- 11. 2-(Trifluoromethyl)benzyl alcohol(346-06-5) 1H NMR spectrum [chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. m-Trifluoromethylbenzyl mercaptan [webbook.nist.gov]

1H and 19F NMR spectroscopic data of 2-(Trifluoromethyl)phenylmethanethiol

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectroscopy of 2-(Trifluoromethyl)phenylmethanethiol

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of this compound. As a molecule of interest in medicinal chemistry and materials science, understanding its precise structure and electronic properties is paramount. The trifluoromethyl group (-CF₃) offers unique properties, but also introduces complexity into NMR spectra through spin-spin couplings. This document serves as a reference for researchers and drug development professionals, detailing predicted spectral data based on established principles and analogous structures. Furthermore, it outlines a robust, self-validating experimental protocol for the acquisition and confirmation of this data, ensuring scientific integrity and reproducibility.

Introduction: The Role of NMR in Characterizing Fluorinated Molecules

The incorporation of fluorine into organic molecules is a prevalent strategy in modern drug discovery and materials science. The unique properties of fluorine, such as high electronegativity and the ability of the trifluoromethyl group to act as a lipophilic hydrogen bond mimic, can significantly enhance a compound's metabolic stability, binding affinity, and bioavailability.[1] Consequently, the precise structural elucidation of fluorinated compounds is a critical step in the research and development pipeline.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose. While ¹H and ¹³C NMR provide the backbone of structural analysis, ¹⁹F NMR offers a direct and highly sensitive window into the electronic environment of the fluorine atoms.[2][3] The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it highly receptive to NMR analysis.[4] Its large chemical shift dispersion (~800 ppm) minimizes signal overlap, providing clear, well-resolved spectra even in complex molecules.[4][5]

This guide focuses on this compound, a compound featuring both a flexible thiol side chain and an ortho-disubstituted aromatic ring with a -CF₃ group. We will explore the predicted ¹H and ¹⁹F NMR spectra, explain the underlying principles governing the chemical shifts and coupling patterns, and provide a detailed experimental workflow for acquiring and validating the spectral data.

Molecular Structure and Key Spectroscopic Features

The structure of this compound presents a distinct set of proton and fluorine environments, each of which will give rise to a unique signal in the NMR spectrum. The ortho-substitution pattern on the benzene ring leads to a complex splitting pattern in the aromatic region of the ¹H NMR spectrum. The methylene (-CH₂-) and thiol (-SH) protons provide information about the side chain, while the trifluoromethyl (-CF₃) group's signal in the ¹⁹F NMR spectrum is diagnostic of its electronic environment.

References

- 1. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. azom.com [azom.com]

Mass spectrometry fragmentation pattern of 2-(Trifluoromethyl)phenylmethanethiol

An In-depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 2-(Trifluoromethyl)phenylmethanethiol

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound (C₈H₇F₃S, M.W. 192.20 g/mol ). As a crucial intermediate in various chemical syntheses, understanding its mass spectral behavior is paramount for its unambiguous identification in complex reaction mixtures and quality control protocols. While a publicly available, experimentally verified mass spectrum for this specific molecule is not readily accessible, this document outlines a theoretical fragmentation framework grounded in the established principles of mass spectrometry for benzyl thiols and trifluoromethyl-substituted aromatic compounds.[1][2] We will explore the primary fragmentation pathways, including benzylic cleavage, alpha-cleavage, and rearrangements involving the trifluoromethyl group, to predict the key diagnostic ions. This guide also provides a detailed experimental protocol for the verification of these proposed pathways via Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction to the Analyte and Ionization Principles

This compound is an organosulfur and organofluorine compound featuring a benzyl mercaptan core structure with a trifluoromethyl (-CF₃) substituent at the ortho position of the aromatic ring. The presence of the highly electronegative -CF₃ group and the sulfur-containing thiol group significantly influences the molecule's fragmentation under electron ionization (EI).

In a typical GC-MS workflow, EI is the ionization method of choice for volatile and semi-volatile compounds like the target analyte. The process involves bombarding the molecule with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of an energetically unstable molecular ion radical, denoted as [M]•+.[3]

Molecular Ion ([M]•+): The initial ionization event will produce the molecular ion at a mass-to-charge ratio (m/z) of 192. Due to the presence of the aromatic ring, this molecular ion is expected to be reasonably stable and thus observable in the spectrum.

Proposed Primary Fragmentation Pathways

The unstable molecular ion undergoes a series of predictable dissociation reactions to form more stable fragment ions.[3] The fragmentation of this compound is primarily dictated by the stability of the resulting carbocations and radicals.

Pathway I: Benzylic Cleavage — Formation of the 2-(Trifluoromethyl)benzyl Cation

The most favorable and often dominant fragmentation pathway for benzyl derivatives is the cleavage of the bond beta to the aromatic ring.[4] In this case, it involves the cleavage of the C-S bond, resulting in the loss of a sulfhydryl radical (•SH).

-

Process: [C₈H₇F₃S]•+ → [C₈H₆F₃]⁺ + •SH

-

Resulting Ion: This pathway yields the highly stable 2-(trifluoromethyl)benzyl cation at m/z 159 . The positive charge is delocalized across the benzylic carbon and the aromatic ring, accounting for its stability and expected high abundance.

Pathway II: Alpha-Cleavage — Loss of a Hydrogen Radical

Alpha-cleavage involves the loss of a radical from the atom adjacent to the charge site.[5] For the molecular ion, where the charge can be localized on the sulfur atom, cleavage of an adjacent C-H bond from the methylene group can occur.

-

Process: [C₈H₇F₃S]•+ → [C₈H₆F₃S]⁺ + •H

-

Resulting Ion: This leads to the formation of a stable, conjugated ion at m/z 191 .

Pathway III: Rearrangement and Loss of the Trifluoromethyl Radical

Compounds containing a trifluoromethyl group frequently exhibit fragmentation involving the loss of this group as a neutral radical (•CF₃).[6]

-

Process: [C₈H₇F₃S]•+ → [C₈H₇S]⁺ + •CF₃

-

Resulting Ion: This fragmentation pathway results in an ion at m/z 123 .

Pathway IV: Formation of the Tropylium Ion and Related Aromatic Fragments

The formation of the tropylium ion ([C₇H₇]⁺) at m/z 91 is a classic fragmentation pathway for many benzyl-containing compounds, including the parent benzyl mercaptan.[1] This highly stable, seven-membered aromatic cation is formed through extensive rearrangement. For the titular compound, this would involve the loss of both the •SH and •CF₃ radicals from the molecular ion. A more direct precursor could be the 2-(trifluoromethyl)benzyl cation (m/z 159), which could undergo rearrangement and loss of a neutral difluorocarbene (:CF₂) or related species, though this is more speculative. The presence of a significant peak at m/z 91 would be a strong indicator of the underlying benzyl structure.

Further fragmentation of the aromatic core can also lead to smaller, characteristic ions such as the phenyl cation ([C₆H₅]⁺) at m/z 77.

Summary of Proposed Fragmentation Data

The quantitative data for the primary proposed fragments of this compound under EI-MS are summarized in the table below. The relative abundance is a prediction based on ion stability.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway | Predicted Relative Abundance |

| 192 | [C₈H₇F₃S]•+ | - | Molecular Ion [M]•+ | Moderate |

| 191 | [C₈H₆F₃S]⁺ | •H | Alpha-Cleavage | Moderate |

| 159 | [C₈H₆F₃]⁺ | •SH | Benzylic Cleavage | High (Potential Base Peak) |

| 123 | [C₈H₇S]⁺ | •CF₃ | Loss of Trifluoromethyl Radical | Moderate to Low |

| 91 | [C₇H₇]⁺ | •SH, •CF₃ | Rearrangement to Tropylium Ion | Moderate |

Visualization of Fragmentation Pathways

The proposed fragmentation cascade originating from the molecular ion is depicted below.

References

- 1. Benzyl mercaptan | C7H8S | CID 7509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. notes.fluorine1.ru [notes.fluorine1.ru]

- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 4. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. notes.fluorine1.ru [notes.fluorine1.ru]

Acidity and pKa of 2-(Trifluoromethyl)phenylmethanethiol

An In-depth Technical Guide to the

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the acidity and pKa of 2-(trifluoromethyl)phenylmethanethiol, a compound of increasing interest in medicinal chemistry. The strategic placement of a trifluoromethyl group at the ortho position of the phenyl ring significantly modulates the electronic properties of the thiol functional group, thereby influencing its reactivity and potential pharmacological applications. This document will delve into the theoretical underpinnings of its acidity, outline robust experimental and computational methodologies for pKa determination, and discuss the implications of these properties in the context of drug discovery and development. The synthesis of this compound will also be addressed, providing a viable synthetic route for its preparation.

Introduction: The Significance of Thiols and Fluorine in Medicinal Chemistry

The thiol functional group (-SH) is a versatile player in drug design, conferring unique properties to molecules such as the ability to act as antioxidants, metal chelators, and nucleophiles that can interact with biological targets.[1][2][3][4][5] The incorporation of fluorine-containing substituents, particularly the trifluoromethyl (CF3) group, is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[6] The combination of a thiol and a trifluoromethyl group on a phenylmethane scaffold, as in this compound, presents a molecule with intriguing physicochemical properties that warrant detailed investigation.

Understanding the acidity, quantified by the pKa value, of this compound is paramount. The pKa determines the ionization state of the thiol group at physiological pH, which in turn governs its nucleophilicity, ability to form disulfide bonds, and potential to interact with receptor sites. This guide aims to provide a thorough understanding of the factors influencing the acidity of this compound and to equip researchers with the knowledge to utilize this compound effectively in their research endeavors.

Physicochemical Properties of this compound

While specific experimental data for this compound is not widely available, we can predict its properties based on the parent compound, phenylmethanethiol (benzyl mercaptan), and related substituted analogs.

| Property | Phenylmethanethiol (Benzyl Mercaptan) | This compound (Predicted) |

| Molecular Formula | C₇H₈S | C₈H₇F₃S |

| Molecular Weight | 124.21 g/mol | 192.20 g/mol |

| Boiling Point | 194-195 °C | Higher than parent compound due to increased molecular weight and polarity. |

| pKa | ~9.43[2] | Expected to be lower (more acidic) than 9.43. |

| Solubility | Insoluble in water; soluble in organic solvents.[7][8] | Similar solubility profile to the parent compound. |

The Acidity of this compound: A Theoretical Perspective

The acidity of a thiol is determined by the stability of its conjugate base, the thiolate anion (RS⁻). The presence of the trifluoromethyl group on the phenyl ring significantly influences the stability of the thiolate anion of this compound.

The Inductive Effect: The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This creates a strong inductive effect (-I effect), pulling electron density from the aromatic ring and, consequently, from the benzylic carbon and the sulfur atom.[9][10] This delocalization of negative charge stabilizes the thiolate anion, making the corresponding thiol more acidic (i.e., having a lower pKa) compared to the unsubstituted phenylmethanethiol.

Positional Isomerism: The ortho position of the CF₃ group in this compound places the electron-withdrawing group in close proximity to the thiol-bearing benzylic carbon. This proximity enhances the inductive effect compared to meta or para substitution, suggesting that this compound is likely more acidic than its 3- and 4-substituted counterparts.

Synthesis of this compound

A viable synthetic route to this compound involves the nucleophilic substitution of a suitable starting material with a thiol source. A plausible two-step synthesis is outlined below, based on established methods for preparing benzyl mercaptans.[11]

Step 1: Synthesis of 2-(Trifluoromethyl)benzyl Bromide

The synthesis begins with the bromination of 2-(trifluoromethyl)toluene. This can be achieved using a radical initiator such as N-bromosuccinimide (NBS) in the presence of a light source or a radical initiator like benzoyl peroxide.

Step 2: Thiolation of 2-(Trifluoromethyl)benzyl Bromide

The resulting 2-(trifluoromethyl)benzyl bromide can then be converted to the desired thiol by reaction with a sulfur nucleophile. A common and effective method is the reaction with thiourea to form an isothiouronium salt, followed by alkaline hydrolysis.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-(Trifluoromethyl)toluene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide

-

Carbon tetrachloride (or another suitable solvent)

-

Thiourea

-

Ethanol

-

Sodium hydroxide

-

Hydrochloric acid

-

Diethyl ether

Procedure:

-

Bromination: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(trifluoromethyl)toluene in carbon tetrachloride. Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide. Reflux the mixture under a light source (e.g., a 100W lamp) until the reaction is complete (monitored by TLC or GC). Allow the reaction mixture to cool, filter off the succinimide, and remove the solvent under reduced pressure to obtain crude 2-(trifluoromethyl)benzyl bromide.

-

Thiolation: Dissolve the crude 2-(trifluoromethyl)benzyl bromide in ethanol. Add thiourea and reflux the mixture for several hours. After cooling, add a solution of sodium hydroxide and reflux for an additional period to hydrolyze the isothiouronium salt. Cool the reaction mixture, acidify with hydrochloric acid, and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation.

Determination of pKa: Methodologies and Considerations

Accurate determination of the pKa of this compound is crucial for its application in drug development. Both experimental and computational methods can be employed.

Experimental Approaches

Several well-established methods can be used for the experimental determination of thiol pKa values.

-

Potentiometric Titration: This is a classic method where a solution of the thiol is titrated with a strong base, and the pH is monitored with a pH meter. The pKa is the pH at which half of the thiol has been neutralized.

-

Spectrophotometric Titration: This method is suitable if the thiol and its corresponding thiolate have different UV-Vis absorption spectra. The absorbance at a specific wavelength is measured as a function of pH, and the pKa is determined from the resulting sigmoidal curve.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shift of protons near the thiol group can be sensitive to the ionization state of the sulfur atom. By monitoring the chemical shift as a function of pH, a titration curve can be generated to determine the pKa.

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the deprotonation of the thiol upon titration with a base. This method can provide a highly accurate determination of the pKa.

Experimental Protocol: pKa Determination by Potentiometric Titration

Materials and Equipment:

-

This compound

-

Standardized sodium hydroxide solution (e.g., 0.1 M)

-

Potassium chloride

-

Deionized water (degassed)

-

pH meter with a combination electrode

-

Burette

-

Magnetic stirrer and stir bar

Procedure:

-

Solution Preparation: Prepare a solution of this compound of known concentration in a suitable solvent mixture (e.g., water/ethanol) to ensure solubility. Add a known amount of potassium chloride to maintain a constant ionic strength.

-

Titration: Place the solution in a jacketed beaker to maintain a constant temperature. Immerse the pH electrode and begin stirring. Add the standardized NaOH solution in small increments from the burette.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the midpoint of the resulting titration curve (the point of half-equivalence). Alternatively, the pKa can be calculated from the first derivative of the titration curve, where the equivalence point is the maximum.

Computational Approaches

In silico methods provide a powerful tool for predicting pKa values, especially for novel compounds.

-

Quantum Mechanical (QM) Methods: Density Functional Theory (DFT) is a widely used QM method for pKa prediction.[4][12] The calculation involves determining the Gibbs free energy change for the deprotonation reaction in a solvent model (e.g., PCM or SMD).

-

Quantitative Structure-Property Relationship (QSPR) and Machine Learning: These data-driven approaches use existing experimental pKa data to build models that can predict the pKa of new compounds based on their molecular descriptors.[7]

Computational Workflow: pKa Prediction using DFT

Software:

-

A quantum chemistry software package (e.g., Gaussian, Spartan)

Procedure:

-

Structure Optimization: Build the 3D structures of both the protonated (thiol) and deprotonated (thiolate) forms of this compound.

-

Geometry Optimization and Frequency Calculation: Perform geometry optimization and frequency calculations for both species in the gas phase and in a simulated aqueous environment using an implicit solvent model (e.g., SMD). A suitable level of theory, such as B3LYP with a 6-31+G(d,p) basis set, should be used.

-

Gibbs Free Energy Calculation: Calculate the Gibbs free energies of the solvated species.

-

pKa Calculation: The pKa is calculated using the following thermodynamic cycle and equation:

pKa = (ΔG*aq) / (2.303 * RT)

where ΔG*aq is the Gibbs free energy of the deprotonation reaction in the aqueous phase.

Conclusion and Future Perspectives

This compound is a molecule with significant potential in drug discovery, primarily due to the synergistic effects of the thiol and trifluoromethyl groups. Its acidity, and therefore its pKa, is a critical parameter that dictates its chemical and biological behavior. The electron-withdrawing nature of the ortho-trifluoromethyl group is expected to significantly increase the acidity of the thiol compared to the parent phenylmethanethiol.

This guide has provided a comprehensive overview of the theoretical basis for the acidity of this compound, along with detailed experimental and computational protocols for the determination of its pKa. Accurate characterization of this fundamental property will undoubtedly facilitate the rational design and development of novel therapeutic agents based on this promising scaffold. Further experimental studies are warranted to precisely determine the pKa and to explore the full potential of this compound in medicinal chemistry.

References

- 1. Benzyl mercaptan | C7H8S | CID 7509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. 苄硫醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Theoretical modeling of pKa's of thiol compounds in aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids [mdpi.com]

- 6. m-Trifluoromethylbenzyl mercaptan (CAS 25697-55-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Benzyl mercaptan | 100-53-8 [chemicalbook.com]

- 8. scent.vn [scent.vn]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]

A Technical Guide to the Lipophilicity and LogP of 2-(Trifluoromethyl)phenylmethanethiol for Drug Discovery Professionals

Introduction: The Critical Role of Lipophilicity in Modern Drug Development

In the intricate process of drug discovery and development, the physicochemical properties of a potential therapeutic agent are paramount to its success. Among these, lipophilicity, or the affinity of a molecule for a lipid-like environment, stands out as a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile.[1][2] This property profoundly influences a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[2][3][4] A drug's journey through the body involves crossing numerous biological membranes, a feat largely governed by its lipophilicity.[3] Consequently, a deep understanding and precise measurement of this parameter are indispensable for medicinal chemists and drug development scientists.

Lipophilicity is most commonly quantified by the partition coefficient (P), which describes the equilibrium distribution of a compound between an immiscible organic solvent (typically n-octanol) and an aqueous phase (usually water or a buffer).[1] For practical purposes, the logarithm of this ratio, known as LogP, is used.[1][5] For ionizable compounds, the distribution coefficient (LogD) at a specific pH, often physiological pH 7.4, becomes a more relevant descriptor as it considers all ionic species.[6][7] An optimal lipophilicity range, generally considered to be a LogP between 0 and 3, is often sought to achieve a balance between aqueous solubility and membrane permeability, thereby enhancing oral bioavailability.[2] Deviations from this optimal range can lead to poor absorption, rapid metabolism, and increased toxicity.[2][8]

This guide provides an in-depth technical overview of the lipophilicity of 2-(Trifluoromethyl)phenylmethanethiol, a compound of interest in medicinal chemistry. We will explore both theoretical and experimental approaches to determine its LogP value, offering field-proven insights and detailed methodologies for researchers.

Understanding the Lipophilicity of this compound: A Structural Perspective

The lipophilicity of this compound is dictated by the interplay of its constituent functional groups: the phenyl ring, the trifluoromethyl group, and the methanethiol group.

-

Phenyl Ring: The aromatic phenyl ring is inherently lipophilic and contributes positively to the LogP value.

-

Trifluoromethyl (CF3) Group: The trifluoromethyl group is a highly electronegative and lipophilic substituent.[9] Its presence is known to significantly increase the lipophilicity of a molecule.[9] This is a common strategy in medicinal chemistry to enhance membrane permeability and metabolic stability.[9]

-

Methanethiol (-CH2SH) Group: The thiol group (-SH) can participate in hydrogen bonding, which can increase hydrophilicity. However, the overall contribution of the methanethiol group to lipophilicity is more complex and can be influenced by the surrounding molecular structure.

Given these structural features, this compound is anticipated to be a lipophilic compound with a positive LogP value. To provide a reasonable estimate, we can examine the LogP values of structurally related compounds.

| Compound | Structure | Predicted/Experimental LogP | Source |

| Phenylmethanethiol | C7H8S | 2.33 (ALOGPS), 2.46 (ChemAxon) | [10] |

| 2-(Trifluoromethyl)benzenethiol | C7H5F3S | 3.1 (Computed by PubChem) | [11] |

| (4-(Trifluoromethyl)phenyl)methanethiol | C8H7F3S | Not available | [12] |

| 3-(Trifluoromethyl)benzylthiol | C8H7F3S | Not available | [13][14] |

Based on the data for these analogous compounds, it is reasonable to predict that the LogP value for this compound will be in the range of 2.5 to 3.5. However, for definitive characterization, experimental determination is essential.

Computational Prediction of LogP: An In Silico Approach

Before embarking on laboratory-based experiments, in silico prediction of LogP offers a rapid and cost-effective way to estimate the lipophilicity of a compound.[5] These computational methods can be broadly categorized into two main approaches:

-

Substructure-based (or fragment-based) methods: These methods calculate the LogP value by summing the contributions of individual atoms or molecular fragments.[15] The widely used clogP program is an example of this approach.[15]

-

Whole molecule approaches: These methods consider the entire molecule and utilize various molecular descriptors, such as molecular lipophilicity potential and topological indices, to predict the LogP value.[15]

Numerous software packages and online platforms are available for LogP prediction, each employing different algorithms and training datasets.[16][17] While these tools are incredibly useful for initial screening and prioritization of compounds, it is crucial to recognize that their accuracy can vary, and experimental validation remains the gold standard.[18]

Experimental Determination of LogP: Methodologies and Protocols

For accurate and reliable LogP determination, several experimental methods have been established. The "shake-flask" method is considered the traditional and most direct method, while chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), offer a faster and more automated alternative.[5][19]

The Shake-Flask Method (OECD Guideline 107)

The shake-flask method directly measures the partitioning of a compound between n-octanol and water (or a suitable buffer) at equilibrium.[1][20] It is considered the "gold standard" due to its direct relationship with the partitioning phenomenon.[1][21]

Caption: Workflow for LogP determination using the shake-flask method.

1. Preparation of Saturated Phases:

- Mix equal volumes of n-octanol (HPLC grade) and purified water (or 0.1 M phosphate buffer, pH 7.4) in a separation funnel.

- Shake the mixture vigorously for 24 hours at a controlled temperature (e.g., 25°C).

- Allow the phases to separate completely. The upper layer is water-saturated n-octanol, and the lower layer is n-octanol-saturated water.

2. Sample Preparation:

- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[20][21]

3. Partitioning:

- In a glass vial, combine a precise volume of the water-saturated n-octanol and n-octanol-saturated water. The phase ratio can be adjusted depending on the expected LogP value.[22]

- Add a small aliquot of the stock solution of the test compound to the biphasic system. The final concentration should be within the linear range of the analytical method.

- Seal the vial and shake it for a sufficient time to reach equilibrium (e.g., 1-2 hours) at a constant temperature.[23] The stability of the compound under these conditions should be verified.[23]

4. Phase Separation:

- After shaking, allow the vial to stand undisturbed until the two phases have clearly separated. Centrifugation can be used to accelerate this process and break any emulsions.

5. Quantification:

- Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

- Analyze the concentration of this compound in each phase using a validated analytical method, such as HPLC with UV detection.[7][24] A calibration curve should be prepared for accurate quantification.

6. Calculation of LogP:

- The LogP value is calculated using the following equation: LogP = log10 (Concentration in n-octanol / Concentration in aqueous phase)

Self-Validation and Causality:

-

Pre-saturation of phases: This step is crucial to ensure that the volume of each phase does not change during the experiment due to mutual dissolution, which would affect the concentration measurements.

-

Equilibration time: The shaking time must be sufficient to allow the compound to reach a true equilibrium between the two phases. This can be verified by measuring the concentration in each phase at different time points until a constant value is reached.

-

Analytical method validation: The HPLC method used for quantification must be validated for linearity, accuracy, and precision to ensure reliable concentration measurements.

-

Considerations for Thiols: Thiols can be susceptible to oxidation to disulfides. It may be necessary to degas the solvents and perform the experiment under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. The stability of the compound in both phases should be confirmed by analyzing samples over time.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

RP-HPLC provides an indirect but high-throughput method for estimating LogP values.[19][25] This technique is based on the correlation between a compound's retention time on a nonpolar stationary phase (e.g., C18) and its known LogP value.[25]

Caption: Workflow for LogP determination using the RP-HPLC method.

1. Preparation of Mobile Phase and Standards:

- The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

- Prepare a set of at least five reference compounds with accurately known LogP values that bracket the expected LogP of the test compound.

- Prepare individual solutions of the reference compounds and this compound in the mobile phase.

2. HPLC Analysis:

- Equilibrate the RP-HPLC system (e.g., with a C18 column) with the chosen isocratic mobile phase.

- Inject each reference standard and the test compound separately and record the chromatograms.

- Determine the retention time (tR) for each compound.

- Determine the void time (t0) by injecting a non-retained compound (e.g., uracil).

3. Calculation and Calibration:

- For each compound, calculate the capacity factor (k) using the formula: k = (tR - t0) / t0 .

- Calculate the logarithm of the capacity factor (log k).

- Create a calibration curve by plotting the log k values of the reference compounds against their known LogP values. A linear regression analysis should be performed to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). A good correlation (R² > 0.95) is required.

4. Determination of LogP:

- Using the log k value of this compound and the equation from the calibration curve, calculate its LogP value.

Self-Validation and Causality:

-

Choice of Reference Compounds: The reference compounds should be structurally similar to the analyte if possible and must have reliable, experimentally determined LogP values.

-

Isocratic Conditions: Isocratic elution is essential to ensure a consistent relationship between retention and lipophilicity.

-

Column Equilibration: The column must be thoroughly equilibrated with the mobile phase to ensure reproducible retention times.

-

Extrapolation: The LogP of the test compound should fall within the range of the LogP values of the reference standards to avoid inaccurate extrapolation.

Conclusion

The lipophilicity of a drug candidate, quantified by its LogP value, is a cornerstone of modern drug design and development. For this compound, a comprehensive understanding of its lipophilic character is essential for predicting its ADMET properties and guiding its potential therapeutic applications. While computational methods provide a valuable initial estimate, experimental determination via the shake-flask or RP-HPLC method is imperative for obtaining an accurate and reliable LogP value. This guide has provided detailed, field-tested protocols for these methods, emphasizing the importance of self-validating systems and the rationale behind key experimental choices. By applying these principles, researchers can confidently characterize the lipophilicity of this compound and make informed decisions in their drug discovery programs.

References

- 1. emerypharma.com [emerypharma.com]

- 2. azolifesciences.com [azolifesciences.com]

- 3. Pharmacokinetics - Drug Design Org [drugdesign.org]

- 4. ADME Properties | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 5. acdlabs.com [acdlabs.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. Lipophilicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 10. Showing Compound Phenylmethanethiol (FDB000803) - FooDB [foodb.ca]

- 11. 2-(Trifluoromethyl)benzenethiol | C7H5F3S | CID 2777889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. (4-(Trifluoromethyl)phenyl)methanethiol | C8H7F3S | CID 2761422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. scbt.com [scbt.com]

- 14. chembk.com [chembk.com]

- 15. mdpi.com [mdpi.com]

- 16. A deep learning approach for the blind logP prediction in SAMPL6 challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemaxon.com [chemaxon.com]

- 18. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 19. The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. LogP / LogD shake-flask method [protocols.io]

- 21. researchgate.net [researchgate.net]

- 22. Setup and validation of shake-flask procedures for the determinationof partition coefficients (log D) from low drug amounts [diposit.ub.edu]

- 23. hrcak.srce.hr [hrcak.srce.hr]

- 24. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 25. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Stability of the Trifluoromethylbenzyl Moiety: A Guide for Drug Development Professionals

An In-Depth Technical Guide:

Introduction: The Strategic Value of the Trifluoromethyl Group in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic profiles is a paramount challenge. Among the tools available to medicinal chemists, the incorporation of fluorine-containing functional groups has become a cornerstone strategy for enhancing metabolic stability.[1][2][3] The trifluoromethyl (CF₃) group, in particular, is frequently introduced into drug candidates, often as a bioisostere for a methyl group or hydrogen atom.[4] Its potent electron-withdrawing nature and the exceptional strength of the carbon-fluorine (C-F) bond render it highly resistant to enzymatic attack, particularly by oxidative enzymes like the cytochrome P450 (CYP) superfamily.[3][4][5]

This guide provides a comprehensive technical overview of the metabolic stability of the trifluoromethylbenzyl moiety. We will explore the physicochemical basis for its stability, delineate its primary metabolic pathways, discuss the key enzymatic systems involved, and present robust experimental protocols for its assessment. The objective is to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively leverage this important structural motif in drug design.

Part 1: The Physicochemical Basis of Enhanced Stability

The utility of the trifluoromethyl group as a "metabolic blocker" is rooted in fundamental chemical principles. By understanding these, we can make more informed decisions during the lead optimization process.

-

Carbon-Fluorine Bond Strength: The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, significantly higher than that of a typical carbon-hydrogen (C-H) bond (~414 kJ/mol).[1][5] This inherent strength makes the CF₃ group exceptionally resistant to the homolytic cleavage that often initiates oxidative metabolism by CYP enzymes.

-

Electron-Withdrawing Effects: The high electronegativity of the three fluorine atoms makes the trifluoromethyl group a powerful electron-withdrawing substituent. When attached to an aromatic ring, such as in the trifluoromethylbenzyl moiety, it deactivates the ring towards electrophilic attack.[1][5] This electronic effect reduces the susceptibility of the benzyl ring to oxidative metabolism, a common liability for many aromatic drug candidates.[6] In molecules with multiple aromatic rings, metabolism is often directed to the ring that is not substituted with the deactivating CF₃ group.[6]

This combination of bond strength and electronic deactivation is the primary reason why replacing a metabolically labile methyl group with a trifluoromethyl group can dramatically increase a compound's half-life and reduce its intrinsic clearance.[4]

Part 2: Primary Metabolic Pathways and Enzymatic Machinery

While the trifluoromethyl group itself is highly stable, the entire trifluoromethylbenzyl moiety is not metabolically inert. Metabolism, when it occurs, typically targets other positions on the molecule.

Key Metabolic Transformations

-

Aromatic Hydroxylation: The most common metabolic pathway for the benzyl portion of the moiety is aromatic hydroxylation, catalyzed primarily by CYP enzymes. The electron-withdrawing nature of the CF₃ group makes this process less favorable than on an unsubstituted benzene ring, but it can still occur, typically at the positions ortho or para to the alkyl substituent.

-

Benzylic Oxidation: If the structure contains a methylene (-CH₂-) bridge between the phenyl ring and the CF₃ group (i.e., α,α,α-trifluoroethylbenzene), this benzylic carbon can be a site for hydroxylation. However, this is generally less common due to the influence of the adjacent electron-withdrawing CF₃ group.

-

Defluorination/Hydrolysis of the CF₃ Group: Although rare under physiological conditions, the hydrolysis of the trifluoromethyl group to a carboxylic acid can occur.[7] This pathway has been observed more under specific stress conditions, such as alkaline pH, and is generally not considered a primary metabolic route in vivo for most drug candidates.[7][8] Studies on trifluoromethylphenols have demonstrated this conversion to the corresponding hydroxybenzoic acids, suggesting the reaction proceeds via an E1cb elimination mechanism, which is facilitated by a phenolate anion.[8][9]

The Central Role of Cytochrome P450 (CYP) Enzymes

The cytochrome P450 superfamily of heme-containing monooxygenases is responsible for the metabolism of approximately 70-80% of all drugs on the market.[10] These enzymes, located primarily in the liver, are the main catalysts for the oxidative transformations described above.[10][11]

-

Major Isoforms: While there are numerous CYP isoforms, a few are responsible for the bulk of drug metabolism: CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2.[12]

-

Predicting Involvement: The specific CYP isoform(s) that metabolize a trifluoromethylbenzyl-containing compound will depend on the overall structure of the molecule. For example, studies on 7-benzyloxy-4-trifluoromethylcoumarin (BFC) showed that it is metabolized by both CYP1A2 and CYP3A4 in human liver microsomes.[13] Understanding which isoforms are involved is critical for predicting potential drug-drug interactions.[10]

The following diagram illustrates the potential metabolic fates of a generic trifluoromethylbenzyl-containing drug.

Caption: Potential metabolic pathways for a trifluoromethylbenzyl-containing compound.

Part 3: Experimental Assessment of Metabolic Stability

To quantify the metabolic stability of a new chemical entity (NCE), a series of standardized in vitro assays are employed during early drug discovery.[14] These assays provide key pharmacokinetic parameters, such as half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ), which are used to rank-order compounds and predict in vivo behavior.[15][16]

Commonly Used In Vitro Systems

-

Liver Microsomes: These are subcellular fractions containing the endoplasmic reticulum, which is rich in Phase I enzymes like CYPs.[17] Microsomal stability assays are cost-effective, high-throughput, and excellent for assessing CYP-mediated metabolism.[17][18]

-

Hepatocytes: As intact liver cells, hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs).[16][17] They are considered the "gold standard" for in vitro metabolism studies as they provide a more complete picture of overall hepatic clearance.[17]

-

S9 Fraction: This subcellular fraction contains both microsomal and cytosolic enzymes, allowing for the evaluation of both Phase I and some Phase II metabolic pathways.[14]

Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol outlines a typical procedure for determining metabolic stability using liver microsomes. The core principle is to measure the disappearance of the parent compound over time.[18]

1. Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a test compound upon incubation with liver microsomes.

2. Materials:

-

Test Compound Stock Solution (e.g., 10 mM in DMSO)

-

Pooled Liver Microsomes (Human, Rat, Mouse, etc.)

-

Phosphate Buffer (e.g., 100 mM, pH 7.4)

-

NADPH Regenerating System (e.g., containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase)

-

Positive Control Compound (e.g., Verapamil, Testosterone)

-

Ice-Cold Stop Solution (e.g., Acetonitrile with an internal standard)

-

96-well incubation plate and collection plate

-

Incubator/shaker (37°C)

-

LC-MS/MS system for analysis

3. Step-by-Step Methodology:

-

Preparation:

-

Thaw liver microsomes on ice.

-

Prepare the test compound working solution by diluting the stock solution in buffer to the desired concentration (e.g., final assay concentration of 1 µM).

-

Prepare the NADPH regenerating system solution in phosphate buffer.[4]

-

-

Incubation Setup:

-

Add the liver microsome solution (e.g., final concentration 0.5 mg/mL) to the wells of the 96-well plate.

-

Add the test compound working solution to the wells.

-

Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.[4]

-

-

Reaction Initiation:

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to the wells. This is the T₀ time point for the reaction.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stop solution.[4] The T₀ sample is typically taken immediately after adding the NADPH solution.

-

Include a negative control incubation without the NADPH regenerating system to check for non-enzymatic degradation.

-

-

Sample Processing:

-

Once all time points are collected, centrifuge the plate to pellet the precipitated microsomal proteins.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent test compound at each time point relative to the internal standard.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the slope of the linear regression line, which represents the elimination rate constant (k).

-

Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k

-

Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein)

-

The following diagram outlines this experimental workflow.

Caption: A typical workflow for an in vitro microsomal stability assay.

Part 4: Data Interpretation & Strategic Implications

The data generated from stability assays directly inform lead optimization strategies. A compound with high metabolic stability (longer half-life, lower clearance) is generally preferred as it may lead to improved bioavailability and a longer duration of action.[4][17]

Comparative Data Analysis

The impact of introducing a trifluoromethyl group is most evident when compared directly to a non-fluorinated analog, such as a methyl-substituted compound.

| Parameter | Drug with Methyl Group (-CH₃) | Drug with Trifluoromethyl Group (-CF₃) | Rationale |

| Primary Metabolic Site | Oxidation of the methyl group to alcohol and carboxylic acid metabolites. | Oxidation at the corresponding position is blocked. Aromatic hydroxylation may occur elsewhere. | The high strength of the C-F bond prevents CYP-mediated oxidation at that site.[4] |

| Number of Metabolites | Generally higher, with multiple downstream products from methyl oxidation. | Significantly reduced, as a major metabolic pathway is blocked.[4] | Blocking a primary metabolic hotspot limits the formation of subsequent metabolites.[4] |

| Half-life (t₁/₂) in vitro | Shorter | Longer | A reduced rate of metabolism leads to slower clearance of the parent drug.[4] |

| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Intrinsic clearance is a measure of the liver's metabolic capacity; blocking metabolism reduces this value.[4] |

Table adapted from BenchChem, 2025.[4]

Case Study: Picornavirus Inhibitors

A study on picornavirus inhibitors provides a compelling real-world example. In a monkey liver microsomal assay, a methyl-substituted compound was converted into eight different metabolic products, primarily via hydroxylation of the methyl group. In stark contrast, the trifluoromethyl-substituted analog not only prevented hydroxylation at that position but also conferred a broader protective effect on the entire molecule, resulting in the formation of only two minor metabolites.[19] This "global" protective effect highlights how a single, strategic substitution can profoundly enhance a molecule's metabolic robustness.[19]

Conclusion

The trifluoromethylbenzyl moiety is a powerful tool in the medicinal chemist's arsenal for designing metabolically stable drug candidates. Its resistance to oxidative metabolism, conferred by the strong C-F bond and electron-withdrawing properties, can effectively block common metabolic pathways, leading to improved pharmacokinetic profiles. However, a thorough understanding of its potential, albeit less common, metabolic liabilities and the application of rigorous in vitro assessment protocols are essential for its successful implementation. By integrating the principles and methodologies outlined in this guide, drug development teams can make more strategic, data-driven decisions, ultimately accelerating the journey from a promising lead compound to a successful clinical candidate.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. annualreviews.org [annualreviews.org]

- 7. benchchem.com [benchchem.com]

- 8. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. optibrium.com [optibrium.com]

- 11. 2011 CCNP Heinz Lehmann Award paper: Cytochrome P450–mediated drug metabolism in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolism of 7-benzyloxy-4-trifluoromethyl-coumarin by human hepatic cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. nuvisan.com [nuvisan.com]

- 16. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]

- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 18. bioivt.com [bioivt.com]

- 19. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (Trifluoromethyl)phenylmethanethiol Isomers: Synthesis, Properties, and Applications in Drug Discovery

A Note on Isomers: This guide focuses on the meta (3-) and para (4-) isomers of (Trifluoromethyl)phenylmethanethiol due to the limited availability of specific technical data for the ortho (2-) isomer. The principles, synthesis routes, and applications discussed are broadly relevant to trifluoromethylated thiols as a class of compounds in pharmaceutical and chemical research.

Introduction

(Trifluoromethyl)phenylmethanethiol, also known as trifluoromethylbenzyl mercaptan, represents a class of organosulfur compounds of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl (-CF3) group onto the phenyl ring dramatically alters the physicochemical properties of the parent molecule, benzyl mercaptan. This substitution can enhance metabolic stability, increase lipophilicity, and modulate the binding affinity of a drug candidate to its biological target.[1] These properties make trifluoromethylated compounds valuable building blocks in the design of novel therapeutics.[2][3]

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of (Trifluoromethyl)phenylmethanethiol isomers, with a focus on their relevance to researchers, scientists, and professionals in drug development.

Physicochemical Properties

The physicochemical properties of the meta and para isomers of (Trifluoromethyl)phenylmethanethiol are summarized in the table below. These properties are crucial for understanding the behavior of these compounds in both chemical reactions and biological systems.

| Property | 3-(Trifluoromethyl)phenylmethanethiol | 4-(Trifluoromethyl)phenylmethanethiol |

| CAS Number | 25697-55-6[4][5][6] | 108499-24-7 |

| Molecular Formula | C8H7F3S[4][6] | C8H7F3S |

| Molecular Weight | 192.2 g/mol [4][6] | 192.2 g/mol |

| Appearance | Clear, colorless liquid[5][6] | Not specified |

| Boiling Point | 79 °C[5][6] | Not specified |

| Flash Point | 75-77°C/5mm[5][6] | Not specified |

| Density | ~1.253 g/cm³ (Predicted)[5][6] | Not specified |

| Refractive Index | ~1.49[5][6] | Not specified |

| pKa | ~9.47 (Predicted)[5][6] | Not specified |

Synthesis of (Trifluoromethyl)phenylmethanethiol

The synthesis of (Trifluoromethyl)phenylmethanethiol isomers typically involves the conversion of the corresponding trifluoromethylbenzyl halide with a sulfur source. A general and widely used method is the reaction of a trifluoromethylbenzyl chloride or bromide with a hydrosulfide salt or thiourea followed by hydrolysis.

General Synthesis Workflow

The following diagram illustrates a common synthetic pathway for the preparation of (Trifluoromethyl)phenylmethanethiol.

Caption: General synthesis workflow for (Trifluoromethyl)phenylmethanethiol.

Detailed Experimental Protocol: Synthesis of 3-(Trifluoromethyl)phenylmethanethiol

This protocol is a representative example of the synthesis of a (Trifluoromethyl)phenylmethanethiol isomer.

Step 1: Reaction Setup

-

In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Charge the flask with a solution of sodium hydrosulfide (NaSH) in a suitable solvent such as ethanol. The molar equivalent of NaSH should be in slight excess relative to the starting benzyl halide.

Step 2: Addition of Starting Material

-

Slowly add 3-(trifluoromethyl)benzyl chloride to the stirred solution of NaSH at room temperature. An exothermic reaction may be observed. Maintain the temperature with a water bath if necessary.

Step 3: Reaction Monitoring

-

After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

Step 4: Work-up and Isolation

-

Once the reaction is complete, cool the mixture to room temperature and carefully quench it with water.

-

Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to protonate the thiolate.

-

Extract the product into an organic solvent such as diethyl ether or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

Step 5: Purification

-

Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 3-(Trifluoromethyl)phenylmethanethiol.

The Role of the Trifluoromethyl Group in Drug Design

The trifluoromethyl group is a key pharmacophore in modern drug design due to its unique electronic and steric properties.[1] Its incorporation into a molecule can significantly impact its pharmacokinetic and pharmacodynamic profile.

Key Advantages of the -CF3 Group:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer in vivo half-life of the drug.

-

Increased Lipophilicity: The -CF3 group is highly lipophilic, which can improve a drug's ability to cross cellular membranes, including the blood-brain barrier.

-

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the -CF3 group can influence the pKa of nearby functional groups, which can affect drug-receptor interactions and solubility.

-

Improved Binding Affinity: The -CF3 group can participate in favorable interactions with biological targets, such as dipole-dipole and hydrophobic interactions, leading to increased binding affinity and potency.

The following diagram illustrates the influence of the trifluoromethyl group on key drug properties.

Caption: Influence of the Trifluoromethyl Group on Drug Properties.

Applications in Drug Discovery and Medicinal Chemistry